molecular formula C9H6BrNO2 B097180 6-Bromoindole-2-carboxylic acid CAS No. 16732-65-3

6-Bromoindole-2-carboxylic acid

Cat. No.: B097180
CAS No.: 16732-65-3
M. Wt: 240.05 g/mol
InChI Key: SVBVYRYROZWKNJ-UHFFFAOYSA-N
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Description

6-Bromoindole-2-carboxylic acid is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound has the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . Indole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

6-Bromoindole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been found to interact with HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. The indole nucleus of this compound chelates with two magnesium ions within the active site of integrase, inhibiting its strand transfer activity . This interaction highlights the potential of this compound as a scaffold for developing integrase inhibitors.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the strand transfer of HIV-1 integrase, thereby impairing viral replication . This inhibition can lead to changes in gene expression and cellular metabolism, as the integration of viral DNA is a critical step in the viral life cycle. Additionally, indole derivatives, including this compound, have shown potential in treating cancer cells and microbial infections .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s indole nucleus chelates with magnesium ions within the active site of HIV-1 integrase, inhibiting the enzyme’s activity . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity against HIV-1 integrase

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 integrase without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy. Studies have shown that indole derivatives, including this compound, can affect metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can help elucidate its mechanism of action and potential therapeutic targets.

Chemical Reactions Analysis

6-Bromoindole-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Comparison with Similar Compounds

6-Bromoindole-2-carboxylic acid can be compared with other halogenated indole derivatives, such as 5-Bromoindole-2-carboxylic acid and 6-Chloroindole-2-carboxylic acid . These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and diverse reactivity make it an important building block for the synthesis of various indole derivatives. Ongoing research continues to explore its potential in developing new therapeutic agents and industrial products.

Properties

IUPAC Name

6-bromo-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVBVYRYROZWKNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80398518
Record name 6-bromoindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16732-65-3
Record name 6-Bromo-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16732-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromoindole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80398518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoindole-2-carboxylic Acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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